7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile
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Overview
Description
7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, with a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, further stabilizing the compound-protein interaction .
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the trifluoromethyl and nitrile groups, resulting in different chemical properties and biological activities.
7-Methylbenzo[d]thiazole-2-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness: 7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H3F3N2S |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)5-2-1-3-6-8(5)15-7(4-13)14-6/h1-3H |
InChI Key |
ULCKOFSJKPIXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C#N)C(F)(F)F |
Origin of Product |
United States |
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